![molecular formula C32H32N2O8 B2808024 N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-dimethoxybenzamide CAS No. 304864-54-8](/img/structure/B2808024.png)

N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

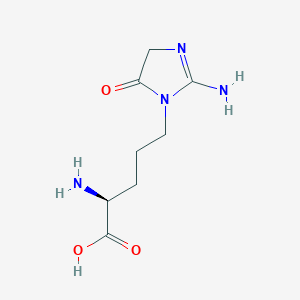

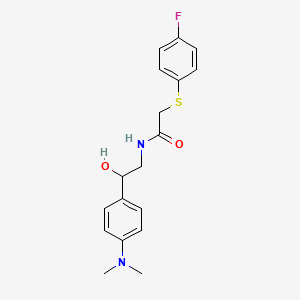

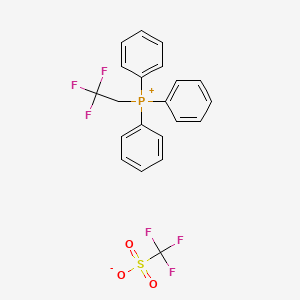

The compound “N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-dimethoxybenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are known to have a wide range of biological activities and are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivatives. The specific methods would depend on the exact structure of the compound and the starting materials available. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The presence of the amide group and the methoxy groups would likely have significant effects on the compound’s chemical properties .Chemical Reactions Analysis

As a benzamide derivative, this compound would likely undergo reactions typical of amides and aromatic compounds. This could include nucleophilic substitution reactions, hydrolysis under acidic or basic conditions, and reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide and methoxy groups would likely make it polar and capable of forming hydrogen bonds, which could affect its solubility and reactivity .Scientific Research Applications

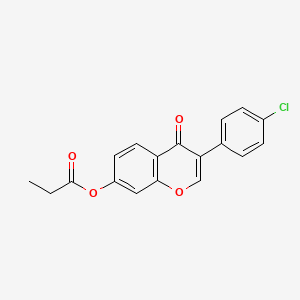

Anticancer Properties

The compound has demonstrated promising anticancer activities against various cancer cell lines. Specifically, it exhibits potent effects against MDA-MB-231, OAW-42, HeLa, and MCF-7 cells. Among these, HELA cells are particularly susceptible to the compound, with an IC50 of 10 nM for both compound 1 and compound 2 . Further research could explore its mechanism of action and potential use in cancer therapy.

Antimicrobial Activity

The compound also shows significant antimicrobial activity against both bacterial and fungal species. Notably, it exhibits low minimum inhibitory concentration (MIC) values against Streptococcus mutans (4 µg/ml) and Candida albicans (16 µg/ml) for compound 1 . Investigating its mode of action and potential applications in combating infectious diseases would be valuable.

Natural Product Precursor

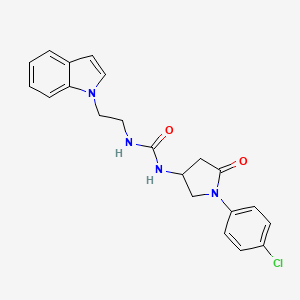

The compound is derived from the precursor cyclooctane-1,4-diamine (3) . Understanding its biosynthesis and exploring related natural products could provide insights into novel drug development.

Secondary Metabolite Profiling

Detailed spectroscopic characterization (FTIR, mass, NMR, DEPT, HMQC, HMBC, and COSY) has been performed to identify this compound . Further studies could focus on its biosynthetic pathways and metabolic regulation.

Marine-Derived Bioactive Compounds

Traditionally, terrestrial environments were the primary source of secondary metabolites. However, marine habitats, including mangroves, have become increasingly important for bioprospecting. This compound, isolated from the mangrove-associated actinomycete Pseudonocardia endophytica VUK-10, exemplifies the potential of marine ecosystems for discovering bioactive compounds .

Drug Development Prospects

Given its dual properties (anticancer and antimicrobial), this compound holds promise for drug development. Researchers could explore its safety profile, pharmacokinetics, and potential therapeutic applications.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O8/c1-37-23-11-21(12-24(17-23)38-2)31(35)33-27-9-7-19(15-29(27)41-5)20-8-10-28(30(16-20)42-6)34-32(36)22-13-25(39-3)18-26(14-22)40-4/h7-18H,1-6H3,(H,33,35)(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKXCHGVXYPAJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2807946.png)

![3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid](/img/structure/B2807947.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2807951.png)

![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2807956.png)

![7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2807959.png)